
2-chloro-N-(1-pyridin-3-ylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-pyridin-3-ylethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPEB or CP-70, and it belongs to the class of benzamide derivatives.
作用机制
The exact mechanism of action of CPEB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, CPEB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
CPEB has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate the activity of various enzymes and signaling pathways, leading to the regulation of various cellular processes.
实验室实验的优点和局限性
One of the major advantages of CPEB is its potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, there are also some limitations associated with the use of CPEB in lab experiments. For example, the toxicity and bioavailability of CPEB need to be carefully evaluated before it can be used in preclinical and clinical studies.
未来方向
There are several future directions for the research on CPEB. One of the areas that require further investigation is the mechanism of action of CPEB, as this will help in the development of more effective drugs. In addition, the potential therapeutic applications of CPEB in various diseases such as Alzheimer's disease and Parkinson's disease need to be explored further. Finally, the toxicity and bioavailability of CPEB need to be evaluated in more detail to determine its safety and efficacy in preclinical and clinical studies.
Conclusion:
In conclusion, CPEB is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPEB have been discussed in this paper. Further research is required to fully understand the potential of CPEB in the treatment of various diseases.
合成方法
The synthesis of CPEB involves the reaction of 2-chlorobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.
科学研究应用
CPEB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. In addition, CPEB has been shown to modulate the activity of various enzymes and signaling pathways, making it a promising candidate for drug development.
属性
IUPAC Name |
2-chloro-N-(1-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10(11-5-4-8-16-9-11)17-14(18)12-6-2-3-7-13(12)15/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUZQWQNIVCKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-pyridin-3-ylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)
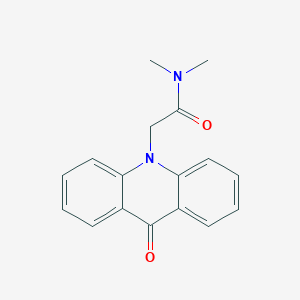
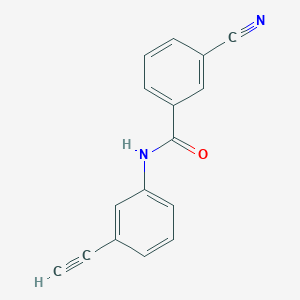
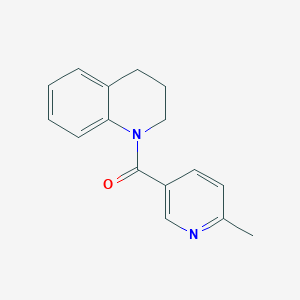
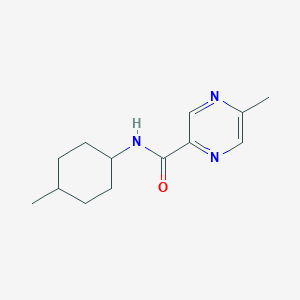
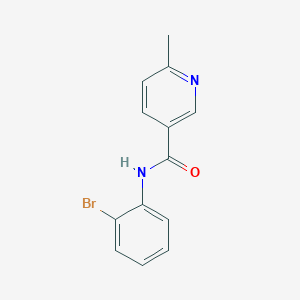






![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)
